molecular formula C9H11BrN2O B15277067 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine

3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine

Cat. No.: B15277067
M. Wt: 243.10 g/mol
InChI Key: LYWNFQFJFBMLAO-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol It is a brominated pyridine derivative that contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with azetidine-3-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-bromopyridine

InChI

InChI=1S/C9H11BrN2O/c10-8-1-7(2-11-3-8)6-13-9-4-12-5-9/h1-3,9,12H,4-6H2

InChI Key

LYWNFQFJFBMLAO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=CN=C2)Br

Origin of Product

United States

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